molecular formula C13H9NO2 B11893136 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

Katalognummer: B11893136
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: YUKRLNZZPVSLGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is a complex organic compound characterized by its unique fused ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde, a series of reactions involving nucleophilic attack and ring closure can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. For instance, the compound might interact with enzymes or receptors, altering their activity and thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • 3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol

Comparison: Compared to these similar compounds, 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific carbonitrile functional group, which can impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C13H9NO2

Molekulargewicht

211.22 g/mol

IUPAC-Name

2,3-dihydrobenzo[g][1,4]benzodioxine-6-carbonitrile

InChI

InChI=1S/C13H9NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h1-3,6-7H,4-5H2

InChI-Schlüssel

YUKRLNZZPVSLGJ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=C3C=CC=C(C3=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.